

Application Notes and Protocols for NBI-35965 in Visceral Pain Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of **NBI-35965**, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in preclinical research models of visceral pain. Visceral pain, a complex and often debilitating condition, is a significant area of research, and understanding the underlying mechanisms is crucial for the development of effective therapeutics. Stress is a well-established factor in the exacerbation of visceral pain, and the corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in this process.[1][2][3] **NBI-35965** has emerged as a valuable tool for investigating the role of CRF1 signaling in visceral hypersensitivity.[1][4]

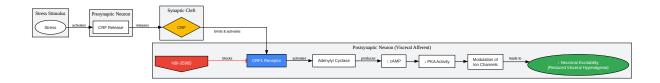
NBI-35965 is a water-soluble, orally active, and brain-penetrant molecule with high affinity for the CRF1 receptor ($Ki \approx 4 \text{ nM}$) and over 1000-fold selectivity against the CRF2 receptor.[1][4][5] [6] Its ability to antagonize CRF1 receptors makes it an effective agent for mitigating stress-induced visceral hyperalgesia and associated colonic motor dysfunction in various animal models.[1][4]

These notes will detail the mechanism of action of **NBI-35965**, provide a summary of its efficacy in established visceral pain models, and offer detailed protocols for key in vivo experiments.



Mechanism of Action: CRF1 Receptor Antagonism

Stress triggers the release of CRF in the central nervous system, which then binds to its receptors, CRF1 and CRF2.[1][3] The activation of CRF1 receptors is strongly implicated in the physiological responses to stress, including the development of visceral hypersensitivity.[2][3] [7] NBI-35965 acts as a competitive antagonist at the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by CRF. This mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4][5] By inhibiting this pathway, NBI-35965 effectively attenuates the neuronal hyperexcitability and sensitization that contribute to visceral pain.



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Figure 1: Mechanism of action of NBI-35965 in blocking stress-induced visceral hyperalgesia.

Data Presentation: Efficacy of NBI-35965 in Visceral Pain Models

The following tables summarize the quantitative data from key studies demonstrating the efficacy of **NBI-35965** in attenuating visceral pain.

Table 1: Effect of NBI-35965 on Stress-Induced Visceral Hyperalgesia in Rats



Animal Model	Treatment Group	Dose & Route	Outcome Measure	Result	Reference
Male Long- Evans rats with maternal separation + acute water avoidance stress	Vehicle	-	Visceromotor Response (VMR) to Colorectal Distention (20-80 mmHg)	42 ± 19% increase from baseline	[1][4]
Male Long- Evans rats with maternal separation + acute water avoidance stress	NBI-35965	20 mg/kg, s.c.	Visceromotor Response (VMR) to Colorectal Distention (20-80 mmHg)	Abolished stress- induced increase	[1][4]
Male Sprague- Dawley rats	Vehicle + Cortagine (CRF1 agonist)	-	Visceromotor Response (VMR) to Colorectal Distention	Increased VMR	[8]
Male Sprague- Dawley rats	URB597 (FAAH inhibitor) + Cortagine	3 mg/kg, s.c.	Visceromotor Response (VMR) to Colorectal Distention	Attenuated cortagine- induced VMR increase	[8]

Table 2: Effect of NBI-35965 on LPS-Induced Visceral Hypersensitivity in Mice



Animal Model	Treatment Group	Dose & Route	Outcome Measure	Result	Reference
Mice	Vehicle + LPS (0.5 μ g/mouse , i.c.v.)	-	Abdominal Withdrawal Reflex (AWR) Score	Increased AWR score	[9]
Mice	NBI-35965 + LPS (0.5 μ g/mouse , i.c.v.)	10 ng/mouse, i.c.v.	Abdominal Withdrawal Reflex (AWR) Score	Prevented LPS-induced increase in AWR score	[9]
Mice	Vehicle + LPS (0.5 μ g/mouse , i.c.v.)	-	Pain Threshold	Decreased pain threshold	[9]
Mice	NBI-35965 + LPS (0.5 μ g/mouse , i.c.v.)	10 ng/mouse, i.c.v.	Pain Threshold	Prevented LPS-induced decrease in pain threshold	[9]

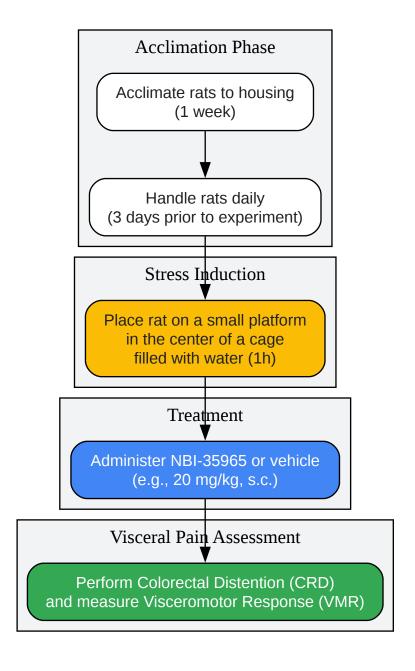
Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field.

Protocol 1: Water Avoidance Stress (WAS) Induced Visceral Hyperalgesia in Rats

This protocol describes the induction of psychological stress to elicit visceral hyperalgesia.





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Figure 2: Experimental workflow for the Water Avoidance Stress model.

Materials:

- Standard rat cages
- Small platform (e.g., 8 x 8 x 10 cm)
- Water



• NBI-35965

- Vehicle control (e.g., saline)
- Syringes and needles for administration

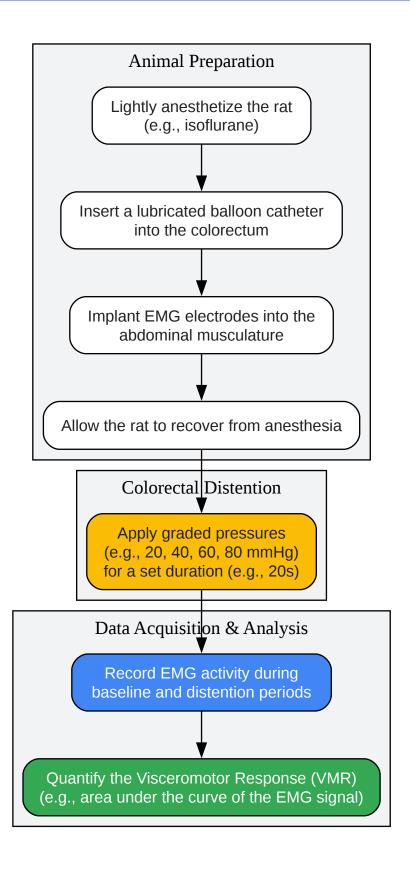
Procedure:

- Acclimation: House male Wistar or Sprague-Dawley rats (200-250 g) in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
- Handling: Handle the rats for 5-10 minutes daily for 3 days leading up to the experiment to minimize handling stress.
- Water Avoidance Stress:
 - Fill a standard rat cage with tap water (25°C) to a depth of approximately 1 cm.
 - Place a small platform in the center of the cage, ensuring the top of the platform is dry.
 - Place a single rat on the platform for 1 hour. The rat will be motivated to remain on the platform to avoid the water.
 - Control (sham) animals are placed on an identical platform in a dry cage for the same duration.[10]
- Drug Administration: Administer NBI-35965 (e.g., 20 mg/kg, subcutaneously) or vehicle control 30-60 minutes before the assessment of visceral sensitivity.[1][4]
- Visceral Sensitivity Assessment: Proceed to Protocol 2 for the measurement of visceromotor response to colorectal distention.

Protocol 2: Colorectal Distention (CRD) and Visceromotor Response (VMR) Measurement in Rats

This protocol details the procedure for assessing visceral nociception.





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Figure 3: Workflow for Colorectal Distention and Visceromotor Response measurement.



Materials:

- Colorectal distention balloon catheter (e.g., 4-5 cm long)
- Pressure transducer and inflation device (barostat)
- Electromyography (EMG) recording system
- Fine-wire electrodes
- Surgical instruments
- Anesthetic (e.g., isoflurane)
- Lubricant

Procedure:

- Electrode Implantation:
 - Anesthetize the rat with isoflurane.
 - Implant fine-wire electrodes into the external oblique or rectus abdominis muscles to record the visceromotor response. The wires are tunneled subcutaneously and externalized at the back of the neck.
 - Allow the animal to recover for at least 3-4 days post-surgery.
- Balloon Catheter Insertion:
 - On the day of the experiment, lightly anesthetize the rat.
 - Gently insert a lubricated, flexible balloon catheter into the colorectum, with the end of the balloon approximately 1-2 cm from the anus. Secure the catheter to the tail with tape.
 - Allow the rat to acclimate in a small, enclosed space for at least 30 minutes.
- Colorectal Distention and VMR Recording:



- Connect the catheter to a pressure transducer and inflation device.
- Record baseline EMG activity for a defined period (e.g., 10 seconds).
- Apply graded, phasic distentions of increasing pressure (e.g., 20, 40, 60, 80 mmHg). Each distention should last for a set duration (e.g., 20 seconds) with a sufficient inter-stimulus interval (e.g., 4 minutes).[8]
- Continuously record EMG activity throughout the distention protocol.
- Data Analysis:
 - The visceromotor response (VMR) is quantified by calculating the area under the curve (AUC) of the rectified EMG signal during the distention period and subtracting the baseline activity.
 - Compare the VMR across different treatment groups and distention pressures.

Protocol 3: Abdominal Withdrawal Reflex (AWR) Scoring in Mice

This protocol provides a semi-quantitative method for assessing visceral pain.

Materials:

- Colorectal distention balloon catheter
- Pressure transducer and inflation device
- Observation chambers with a transparent floor

Procedure:

- Balloon Catheter Insertion: Follow a similar procedure as described in Protocol 2, using a smaller catheter appropriate for mice.
- Acclimation: Place the mouse in an individual observation chamber and allow it to acclimate for 30-60 minutes.



- Colorectal Distention and AWR Scoring:
 - Apply graded distention pressures.
 - An observer, blinded to the treatment groups, scores the abdominal withdrawal reflex (AWR) based on a standardized scale.
 - AWR Scoring Scale:
 - 0: No behavioral response.
 - 1: Brief head movement at the onset of the stimulus, followed by immobility.
 - 2: Contraction of the abdominal muscles.
 - 3: Lifting of the abdomen off the platform.
 - 4: Body arching and lifting of the pelvic structures.
- Data Analysis: Compare the mean AWR scores at each distention pressure between the different treatment groups.

Conclusion

NBI-35965 is a well-validated and highly selective CRF1 receptor antagonist that serves as an indispensable tool for investigating the role of the CRF system in visceral pain. The protocols outlined in these application notes provide a framework for utilizing **NBI-35965** in preclinical models of stress-induced visceral hypersensitivity. The robust and reproducible effects of **NBI-35965** make it an excellent candidate for both mechanistic studies and the preclinical evaluation of novel analgesics targeting the CRF pathway for the treatment of functional gastrointestinal disorders and other conditions characterized by visceral pain.

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